molecular formula C7H2Cl2F3NO B1407665 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride CAS No. 1282541-16-5

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride

Cat. No.: B1407665
CAS No.: 1282541-16-5
M. Wt: 243.99 g/mol
InChI Key: MWLLPPGPIGUJFV-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is a chemical compound with the molecular formula C7H2Cl2F3NO. It is known for its unique structure, which includes a trifluoromethyl group and a chloro group attached to an isonicotinoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride typically involves the chlorination of 2-chloro-5-(trifluoromethyl)isonicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H2ClF3NO2} + \text{SOCl2} \rightarrow \text{C7H2Cl2F3NO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form 2-chloro-5-(trifluoromethyl)isonicotinic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base (e.g., NaOH) under reflux conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: The major products are substituted derivatives of this compound, such as amides, esters, and thioesters.

    Hydrolysis: The major product is 2-chloro-5-(trifluoromethyl)isonicotinic acid.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroisonicotinoyl chloride
  • 5-(Trifluoromethyl)isonicotinoyl chloride
  • 2-Bromo-5-(trifluoromethyl)isonicotinoyl chloride

Uniqueness

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing ability, making it more reactive in nucleophilic substitution reactions compared to similar compounds without the trifluoromethyl group.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLLPPGPIGUJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.66 g of 2-chloro-5-trifluoromethyl isonicotinic acid and 4 ml of thionyl chloride was heated to reflux for 2.5 hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to give 2-chloro-5-trifluoromethyl isonicotinic acid chloride. A mixture of the resultant 2-chloro-5-trifluoromethyl isonicotinic acid chloride and 4 ml of DMF was added dropwise to a mixture of 0.48 g of 2-amino-4-tert-butylphenol, 0.59 g of triethylamine and 4 ml of DMF while ice-cooling. The reaction mixture was stirred at room temperature for one hour, and stirred while heating at 50° C. for one hour. The mixture was cooled to room temperature, and water was added to the reaction mixture, followed by extraction with ethyl acetate twice. The combined organic layers were washed with water and a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.75 g of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloro-5-trifluoromethylisonicotinamide.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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